(2S,5R)-1-Boc-2,5-dimethylpiperazine: A Comprehensive Technical Guide
(2S,5R)-1-Boc-2,5-dimethylpiperazine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural formula, synthesis, characterization, and applications of (2S,5R)-1-Boc-2,5-dimethylpiperazine. This chiral building block is a critical intermediate in the development of novel therapeutics, particularly in the field of opioid receptor modulation.
Structural Information and Chemical Properties
(2S,5R)-1-Boc-2,5-dimethylpiperazine, also known as tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, is a mono-N-Boc protected derivative of trans-2,5-dimethylpiperazine. The tert-butoxycarbonyl (Boc) protecting group is strategically placed on one of the nitrogen atoms, allowing for selective functionalization of the remaining secondary amine.
| Identifier | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Canonical SMILES | C[C@H]1CN--INVALID-LINK--C | |
| InChIKey | PGZCVLUQTJRRAA-BDAKNGLRSA-N | |
| CAS Number | 1013733-60-7 (for the parent compound) | |
| Appearance | Expected to be a solid or oil | [2] |
The structural formula of (2S,5R)-1-Boc-2,5-dimethylpiperazine is presented below in a 2D chemical structure diagram.
Caption: 2D Structure of (2S,5R)-1-Boc-2,5-dimethylpiperazine.
Experimental Protocols
Synthesis of (2S,5R)-1-Boc-2,5-dimethylpiperazine
The synthesis of (2S,5R)-1-Boc-2,5-dimethylpiperazine is typically achieved through the enantioselective mono-Boc protection of the commercially available and inexpensive starting material, trans-2,5-dimethylpiperazine. A common strategy involves the temporary protection of one of the chemically equivalent secondary amines as a salt, allowing for the selective protection of the other.
Materials:
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trans-2,5-Dimethylpiperazine
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Di-tert-butyl dicarbonate (Boc₂O)
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Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Salt Formation: Dissolve trans-2,5-dimethylpiperazine (1.0 equiv.) in methanol. To this solution, add one equivalent of a strong acid, such as hydrochloric acid or trifluoroacetic acid, at 0 °C to form the mono-salt.[3][4]
-
Boc Protection: To the solution containing the mono-salt, add di-tert-butyl dicarbonate (1.0-1.1 equiv.) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is > 8.
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Extraction: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure (2S,5R)-1-Boc-2,5-dimethylpiperazine.
Characterization Data
| Analysis | Expected/Reported Data for Similar Compounds | Reference |
| ¹H NMR | δ (ppm) in CDCl₃: ~3.8-4.0 (m, 1H), ~2.8-3.2 (m, 4H), ~2.2-2.5 (m, 1H), 1.46 (s, 9H), ~1.1-1.2 (d, 6H). Note: Due to the chair conformation and the presence of the Boc group, the proton signals for the piperazine ring will be complex and may show broadness. | [5] |
| ¹³C NMR | δ (ppm) in CDCl₃: ~154.7 (C=O), ~79.5 (C(CH₃)₃), ~52-55 (ring CH), ~45-48 (ring CH₂), 28.4 (C(CH₃)₃), ~18-20 (ring CH₃). | [5] |
| IR (Infrared Spectroscopy) | ν (cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch of Boc group). | [5] |
| Mass Spectrometry (MS) | ESI-MS: m/z = 215.17 [M+H]⁺, 237.15 [M+Na]⁺. |
Application in Drug Development: Synthesis of δ-Opioid Receptor Agonists
(2S,5R)-1-Boc-2,5-dimethylpiperazine is a key chiral intermediate in the synthesis of potent and selective δ-opioid receptor agonists, such as SNC80 and its analogs.[6][7][8][9] These compounds are of significant interest for the development of novel analgesics with potentially fewer side effects than traditional µ-opioid receptor agonists.
The following diagram illustrates a generalized experimental workflow for the synthesis of a δ-opioid receptor agonist using (2S,5R)-1-Boc-2,5-dimethylpiperazine.
Caption: Synthetic workflow for a δ-opioid agonist.
This workflow highlights the crucial role of the mono-Boc protected intermediate. The Boc group allows for the initial elaboration of other parts of the final molecule before its removal to enable the final coupling step at the second nitrogen of the piperazine ring.
Signaling Pathways and Logical Relationships
The δ-opioid receptors, the primary targets for compounds synthesized from (2S,5R)-1-Boc-2,5-dimethylpiperazine, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a downstream signaling cascade that ultimately leads to the desired therapeutic effects, such as analgesia.
The following diagram illustrates the simplified signaling pathway initiated by a δ-opioid receptor agonist.
Caption: Simplified δ-opioid receptor signaling cascade.
This guide provides a foundational understanding of (2S,5R)-1-Boc-2,5-dimethylpiperazine for professionals in the fields of chemical synthesis and drug discovery. The strategic use of this chiral building block continues to enable the development of promising new therapeutic agents.
References
- 1. (2S,5S)-1-N-Boc-2,5-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. trans-N-Boc-2,5-Dimethylpiperazine, CasNo.194032-41-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of SNC80 analogues with a bridged piperazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel analogues of the delta opioid ligand SNC-80 using REM resin - PubMed [pubmed.ncbi.nlm.nih.gov]
